molecular formula C10H8N2O3 B1594357 Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS No. 37384-61-5

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1594357
CAS RN: 37384-61-5
M. Wt: 204.18 g/mol
InChI Key: GBLKMWNAOLRGES-UHFFFAOYSA-N
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Description

“Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . This compound is a solid in physical form .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate”, has been a topic of interest in the field of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .


Molecular Structure Analysis

The molecular structure of “Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of the 1,2,4-oxadiazole family, which also includes 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Physical And Chemical Properties Analysis

“Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” is a solid compound with a melting point of 113-116°C . It has a molecular weight of 204.19 .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, with its heterocyclic scaffold, is a promising candidate for developing new anti-bacterial, anti-viral, and anti-leishmanial drugs. The compound’s ability to act against resistant microorganisms makes it a valuable asset in the fight against infectious diseases .

Drug Design and Discovery

The unique bioisosteric properties of 1,2,4-oxadiazoles make them ideal for drug design. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile framework for novel drug development, with a wide spectrum of biological activities that can be harnessed to create effective pharmaceuticals .

Enzyme Inhibition

This compound can be designed to target specific enzymes, acting as an inhibitor. By interfering with the enzyme’s activity, it can regulate biological pathways, which is crucial for treating various diseases. The molecular structure allows for precise interactions with enzyme active sites, leading to the development of targeted therapies .

High-Energy Materials

The high positive enthalpy of formation and density of oxadiazoles, including Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, make them suitable for the synthesis of high-energy materials. These properties are particularly useful in the development of explosives and propellants .

Pharmaceutical Scaffolds

The 1,2,4-oxadiazole ring is a common feature in many pharmaceutically relevant scaffolds. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate can be used as a starting point for the synthesis of a variety of drugs, leveraging its structural flexibility and reactivity .

Mode of Action Studies

Understanding the mode of action of new drugs is crucial for their development. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate can be used in molecular docking studies to predict interactions with biological targets, such as enzymes or receptors. This helps in identifying potential therapeutic effects and optimizing drug design .

Safety and Hazards

The safety information for “Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” indicates that it is an irritant . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Future Directions

The future directions for “Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is a current area of interest .

properties

IUPAC Name

methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLKMWNAOLRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351867
Record name methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37384-61-5
Record name methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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